molecular formula C14H11NO4 B601667 2-hydroxy-N-(2-hydroxybenzoyl)benzamide CAS No. 1972-71-0

2-hydroxy-N-(2-hydroxybenzoyl)benzamide

Cat. No.: B601667
CAS No.: 1972-71-0
M. Wt: 257.25
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Description

An impurity of Deferasirox

Biological Activity

2-Hydroxy-N-(2-hydroxybenzoyl)benzamide , also known by its chemical formula C14H11NO4C_{14}H_{11}NO_4, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in pathogens. Studies indicate that this compound can inhibit the growth of several protozoan parasites, including Plasmodium falciparum, Trypanosoma gondii, and Leishmania donovani.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes vital for the survival of these parasites, potentially by binding to their active sites, thus preventing substrate interaction and subsequent catalysis .
  • Targeting Hemozoin Detoxification Protein : In the case of P. falciparum, it is suggested that the compound may target the Hemozoin Detoxification Protein (HDP), crucial for the parasite's detoxification processes .

Table 1: Efficacy of this compound Against Protozoan Parasites

ParasiteIC50 (µg/mL)Reference
P. falciparum (K1 strain)0.5
T. gondiiModerate
L. donovaniLow

The IC50 values indicate the concentration required to inhibit 50% of parasite growth, demonstrating the compound's potential as an antiprotozoal agent.

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of N-benzoyl-2-hydroxybenzamides has revealed that modifications to the benzamide structure can significantly influence biological activity. For example:

  • Substituent Variations : The introduction of different substituents on the aromatic rings can enhance or diminish activity against specific parasites. For instance, compounds with para-substituents demonstrated varying degrees of potency against P. falciparum and other protozoa .
  • Metabolic Stability : Studies have shown that certain derivatives exhibit improved metabolic stability compared to others, which is crucial for their potential therapeutic applications .

Table 2: Structure-Activity Relationships of Modified Compounds

CompoundModificationsActivity Level
1a 4-Ethyl substituentModerate
1r Enhanced metabolic stabilitySuperior
1d Anti-leishmanial activityExcellent

Case Study 1: Antimalarial Activity

A study evaluated various N-benzoyl-2-hydroxybenzamides against chloroquine-resistant strains of P. falciparum. The findings indicated that certain compounds exhibited significant antimalarial properties, with IC50 values lower than those of traditional treatments .

Case Study 2: Antitrypanosomal Activity

Another investigation focused on the activity of these compounds against Trypanosoma brucei. The results highlighted that some derivatives were effective in inhibiting parasite growth, suggesting potential for development as therapeutic agents against African sleeping sickness .

Properties

IUPAC Name

2-hydroxy-N-(2-hydroxybenzoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-11-7-3-1-5-9(11)13(18)15-14(19)10-6-2-4-8-12(10)17/h1-8,16-17H,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPYSJJNOYHIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30877409
Record name DISALICYLIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1972-71-0
Record name Disalicylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001972710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DISALICYLIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DISALICYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN42R68E24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.